Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate

Catalog No.
S579647
CAS No.
680-15-9
M.F
C3H3F3O4S
M. Wt
192.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate

Scaling trifluoromethylation often requires hazardous pressurized gases or poorly soluble salts, increasing cost and complexity. Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (CAS 680-15-9) is a bench-stable liquid enabling precise volumetric dosing and atom-economical trifluoromethylation/difluorocarbene generation. • Liquid form eliminates gas handling equipment; compatible with standard reactors. • Copper-catalyzed late-stage trifluoromethylation of aryl halides with broad functional group tolerance. • Cost-effective access to gem-difluorocyclopropane building blocks for pharmaceutical and agrochemical intermediates, without the moisture sensitivity of silylated reagents.

CAS Number

680-15-9

Product Name

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate

IUPAC Name

methyl 2,2-difluoro-2-fluorosulfonylacetate

Molecular Formula

C3H3F3O4S

Molecular Weight

192.12 g/mol

InChI

InChI=1S/C3H3F3O4S/c1-10-2(7)3(4,5)11(6,8)9/h1H3

InChI Key

GQJCAQADCPTHKN-UHFFFAOYSA-N

SMILES

COC(=O)C(F)(F)S(=O)(=O)F

Synonyms

methyl 2,2-difluoro-2-(fluorosulfonyl)acetate

Canonical SMILES

COC(=O)C(F)(F)S(=O)(=O)F

The exact mass of the compound Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

5 g, 25 g

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (CAS 680-15-9), widely recognized in the industry as Chen's Reagent or MDFA, is a highly efficient, liquid-form fluoroalkylating agent utilized primarily for the trifluoromethylation of aryl and alkyl halides, as well as serving as a robust difluorocarbene source for alkene cyclopropanation [1]. From a procurement and process chemistry perspective, MDFA offers a stable, scalable, and atom-economical alternative to gaseous or highly moisture-sensitive fluorination reagents[2]. Its liquid state (density ~1.509 g/mL, boiling point 117-118 °C) facilitates precise volumetric dosing in standard industrial setups, making it a preferred building block for pharmaceutical and agrochemical manufacturing where reproducible fluorine incorporation is critical [1].

Research Fit

Mode Nucleophilic trifluoromethylation under Cu-mediated conditions
Mode Difluorocarbene generation for O–H, N–H, S–H insertion
Mode Radical difluoroalkylation via visible-light photoredox catalysis

Substituting MDFA with generic fluorinating agents like sodium chlorodifluoroacetate or gaseous trifluoromethylators often results in severe process bottlenecks and increased manufacturing costs [1]. Gaseous reagents such as trifluoroiodomethane require specialized pressurized equipment and present significant safety and handling challenges. Conversely, standard solid salts like sodium trifluoroacetate often suffer from poor solubility in organic solvents and require harsh decarboxylation conditions that degrade sensitive substrates [2]. Furthermore, substituting MDFA with the highly reactive trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) dramatically increases procurement costs and handling complexity due to TFDA's extreme moisture sensitivity, whereas MDFA achieves comparable carbene transfer efficiency while maintaining superior bench stability and a lower cost-per-mole[1].

Substitution Risk

Single-mode limitation
Generic reagents supply a single fluoroalkylation mode; MFSDA delivers three distinct modes.
Narrow activation requirements
Conventional reagents require fluoride or radical initiation; MFSDA operates under mild Cu-mediated or photoredox conditions.
Inventory and workflow complexity
Stocking multiple reagents increases procurement burden; MFSDA unifies trifluoromethylation, difluorocarbene, and radical fluoroalkylation.

Difluorocarbene Reactivity and Cost-Efficiency vs. TFDA

In the synthesis of gem-difluorocyclopropanes from unreactive alkenes, MDFA demonstrates carbene transfer efficiency matching the industry-standard but expensive TFDA[1]. When reacted with the highly unreactive n-butyl acrylate, using just 2 equivalents of MDFA at elevated temperatures (110-120 °C) yields 76% of the difluorocyclopropane product after 2 days [1]. This performance directly parallels TFDA, but MDFA provides a critical procurement advantage: it is significantly less expensive to manufacture and lacks the extreme moisture sensitivity of the silyl ester, enabling safer, large-scale industrial cyclopropanation without specialized anhydrous handling [1].

Evidence DimensionDifluorocyclopropanation yield on unreactive n-butyl acrylate
Target Compound Data76% yield (using 2 equiv. MDFA)
Comparator Or BaselineTFDA (comparable yield but higher cost and extreme moisture sensitivity)
Quantified DifferenceEquivalent yield achieved with significantly lower reagent cost and improved handling stability
Conditions110-120 °C, 2 equivalents of reagent, 2 days

Allows procurement teams to replace expensive, moisture-sensitive TFDA with a stable, cost-effective liquid reagent without sacrificing reaction yields in complex cyclopropanations.

Trifluoromethylation yield
Head-to-head
70–95% yield (MFSDA/CuI)
40–85% yield (TMSCF₃)
Supports higher and more consistent yields across aryl iodide substrates.
Advantage pronounced for heteroaryl and electron-deficient substrates.

Trifluoromethylation Efficiency vs. TMSCF3 (Ruppert-Prakash Reagent)

For the copper-catalyzed trifluoromethylation of aryl iodides and bromides, MDFA serves as a highly atom-efficient and economical alternative to TMSCF3 [1]. While TMSCF3 often requires stoichiometric activation by fluorides and carries non-participating silyl mass, MDFA undergoes efficient copper-mediated decarboxylative/desulfonylative trifluoromethylation[2]. In comparative methodologies for synthesizing 4-trifluoromethyl-1,2,3-triazoles from 4-iodotriazoles, MDFA activated by CuI and TBAI provides robust yields (up to 88% for specific substrates) without the need for expensive silyl groups or harsh fluoride additives, directly reducing the raw material cost per kilogram of fluorinated product [1].

Evidence DimensionReagent atom economy and activation requirement
Target Compound DataUp to 88% yield via CuI/TBAI activation without fluoride additives
Comparator Or BaselineTMSCF3 (Requires fluoride activation and carries non-participating silyl mass)
Quantified DifferenceEliminates the need for stoichiometric fluoride activators while reducing reagent molecular weight overhead
ConditionsCuI-mediated trifluoromethylation of 1-aryl-4-iodo-1,2,3-triazoles

Reduces overall process costs and simplifies purification by avoiding silicon-based byproducts and expensive fluoride activators.

Difluorocarbene generation
Class-level
Effective release 60–120°C (MFSDA)
HCF₂SO₂R class: 80–100°C
Broader operational window may reduce optimization time and improve reproducibility.
Dual trifluoromethylation/difluorocarbene functionality unique to MFSDA.

Processability and Handling Superiority over Gaseous Fluoroalkylating Agents

Unlike gaseous trifluoromethylating agents such as trifluoroiodomethane (CF3I) or fluoroform, which demand high-pressure reactors and pose significant environmental and safety hazards, MDFA is a bench-stable liquid with a boiling point of 117-118 °C [1]. This physical state allows for precise volumetric addition using standard pumps and reactors. In the synthesis of complex pharmaceutical intermediates, the use of liquid MDFA avoids the capital expenditure associated with pressurized gas handling systems, enabling seamless scale-up from milligram discovery chemistry to multi-kilogram pilot plant production while maintaining consistent stoichiometric control [1].

Evidence DimensionPhysical state and dosing precision
Target Compound DataLiquid (bp 117-118 °C), dosed volumetrically at standard atmospheric pressure
Comparator Or BaselineCF3I or fluoroform (Gases requiring pressurized dosing and specialized infrastructure)
Quantified DifferenceEliminates requirement for high-pressure reactors and specialized gas-handling infrastructure
ConditionsStandard atmospheric pressure batch or continuous flow reactors

Dramatically lowers the barrier to entry and capital equipment costs for scaling up fluorination reactions in standard manufacturing facilities.

Photoredox radical fluoroalkylation
Head-to-head
65–90% yield
Supports alkene difluoroalkylation under visible light photoredox conditions.
Giese-type addition; yields exceed those of CF₃I or CF₃SO₂Na.
Perfluoroalkylation scope
Head-to-head
65–85% yield (aryl bromides, MFSDA)
C₄F₉I: 20–45% yield
Broader substrate scope with aryl bromides and heteroaryls.
Unified copper-mediated protocol for multiple perfluoroalkyl chains.
Grignard chemoselectivity
Class-level
100% mono-adduct
Exclusive mono-addition eliminates bis-adduct purification.
75–92% isolated yield across Grignard scope; no bis-adduct detected.
Commercial purity
Data to verify
≥97% (GC)
Standardized purity across multiple vendors supports method transfer and reproducibility.
Full analytical documentation and consistent physical properties reported.

Agrochemical and Pharmaceutical gem-Difluorocyclopropanation

Due to its comparable reactivity to TFDA but superior bench stability and lower cost, MDFA is the reagent of choice for synthesizing gem-difluorocyclopropane building blocks [1]. These motifs are increasingly critical in modern agrochemicals and pharmaceuticals for improving metabolic stability and lipophilicity. MDFA allows manufacturers to perform these cyclopropanations on unreactive alkenes at scale without the prohibitive costs of silylated reagents [1].

Late-Stage Trifluoromethylation of Aryl and Heteroaryl Halides

MDFA (Chen's Reagent) is highly recommended for the late-stage introduction of trifluoromethyl groups into complex aryl iodides and bromides [2]. Its compatibility with copper catalysis and lack of reliance on harsh fluoride activators make it ideal for functionalizing sensitive heterocyclic scaffolds, such as 1,2,3-triazoles, in medicinal chemistry pipelines where functional group tolerance is paramount [2].

Development of Fluorinated Electrolyte Solvents for Advanced Batteries

Beyond traditional synthesis, MDFA (often referred to in this context as MDFSA) is utilized as a weakly solvating co-solvent in advanced lithium-metal and sodium-ion battery electrolytes [3]. Its unique electrochemical stability and ability to modulate the solvation sheath make it a valuable component for formulating electrolytes designed for extreme-condition (e.g., ultra-low temperature or high-voltage) energy storage systems[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Trifluoromethylated pharmaceutical intermediates
Nucleophilic trifluoromethylation efficiency
Aryl/heteroaryl iodide substrate scope
Heterocyclic core difluoromethylation
Dual trifluoromethylation/difluorocarbene capability
O–H/N–H insertion with thermally sensitive heterocycles
α,α-Difluoro carbonyl compound synthesis
Radical difluoroalkylation under photoredox
Alkene addition and functional group tolerance
Specialty polymer fluoroalkylsulfonate monomers
Grignard addition chemoselectivity
Mono-adduct purity and solubility in organic solvents

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate

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